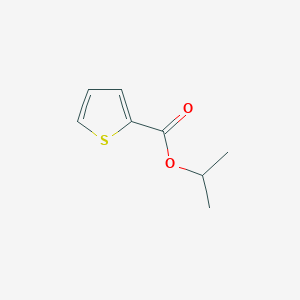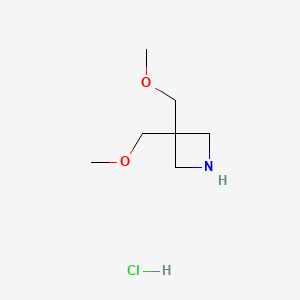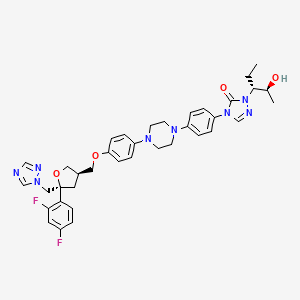
(3S)-3-fluoropyrrolidine-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-fluoropyrrolidine-1-carbonyl chloride is a fluorinated organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a fluorine atom at the third position of the pyrrolidine ring and a carbonyl chloride functional group attached to the nitrogen atom. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor, a fluorinating agent, to introduce the fluorine atom at the desired position . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of (3S)-3-fluoropyrrolidine-1-carbonyl chloride may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The carbonyl chloride group can be introduced using phosgene or other chlorinating agents under controlled conditions to ensure safety and efficiency.
化学反应分析
Types of Reactions
(3S)-3-fluoropyrrolidine-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The fluorinated pyrrolidine ring can undergo oxidation to form more complex fluorinated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), solvents (THF, dichloromethane), mild temperatures.
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether), low temperatures.
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone), controlled temperatures.
Major Products
Amides and Esters: Formed from substitution reactions.
Alcohols: Formed from reduction reactions.
Oxidized Fluorinated Compounds: Formed from oxidation reactions.
科学研究应用
(3S)-3-fluoropyrrolidine-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biological studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (3S)-3-fluoropyrrolidine-1-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The carbonyl chloride group can react with nucleophilic residues in the target, leading to covalent modification and inhibition of the target’s activity.
相似化合物的比较
Similar Compounds
Pyrrolidine: A parent compound without the fluorine and carbonyl chloride groups.
3-fluoropyrrolidine: Lacks the carbonyl chloride group.
Pyrrolidine-1-carbonyl chloride: Lacks the fluorine atom.
Uniqueness
(3S)-3-fluoropyrrolidine-1-carbonyl chloride is unique due to the presence of both the fluorine atom and the carbonyl chloride group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the carbonyl chloride group provides a reactive site for further chemical modifications.
属性
分子式 |
C5H7ClFNO |
|---|---|
分子量 |
151.56 g/mol |
IUPAC 名称 |
(3S)-3-fluoropyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C5H7ClFNO/c6-5(9)8-2-1-4(7)3-8/h4H,1-3H2/t4-/m0/s1 |
InChI 键 |
SMYWQARINBRFCC-BYPYZUCNSA-N |
手性 SMILES |
C1CN(C[C@H]1F)C(=O)Cl |
规范 SMILES |
C1CN(CC1F)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B13450509.png)
![6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine](/img/structure/B13450515.png)

![Methyl2-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B13450530.png)
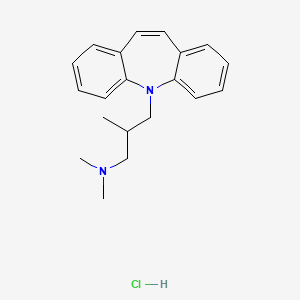
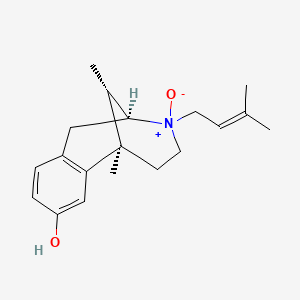
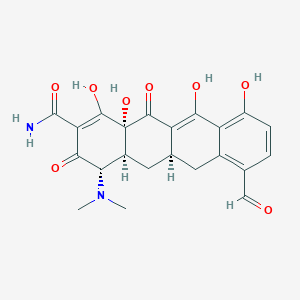
![(3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one](/img/structure/B13450574.png)
![[3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride](/img/structure/B13450576.png)
